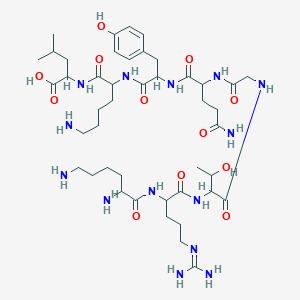![molecular formula C13H24O2 B12325218 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane CAS No. 502559-01-5](/img/structure/B12325218.png)
2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[2.4]heptane core with two ethyl groups attached to the 2 and 6 positions, and two oxygen atoms forming a dioxane ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
The synthesis of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane can be compared with other spirocyclic compounds such as:
1,5-Dioxaspiro[2.4]heptane: Similar in structure but lacks the ethyl groups, leading to different reactivity and applications.
1,5-Dimethyl-6-methylenespiro[2.4]heptane: Another spirocyclic compound with different substituents, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
502559-01-5 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,2,5,5-tetraethyl-1,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C13H24O2/c1-5-11(6-2)9-13(10-14-11)12(7-3,8-4)15-13/h5-10H2,1-4H3 |
InChI Key |
LRQLMHKYZWMZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CO1)C(O2)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)


![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)


![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)



